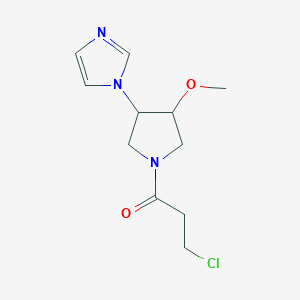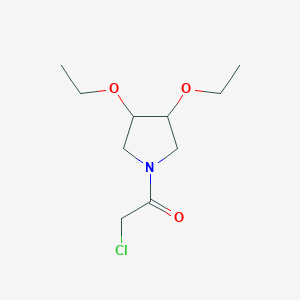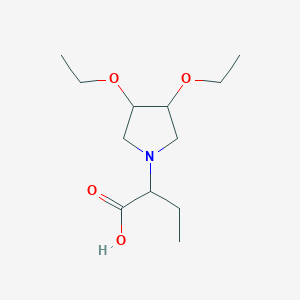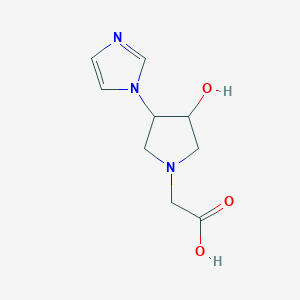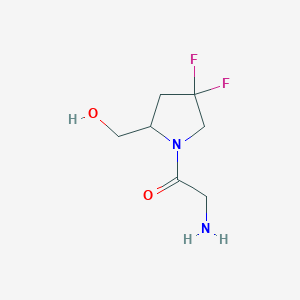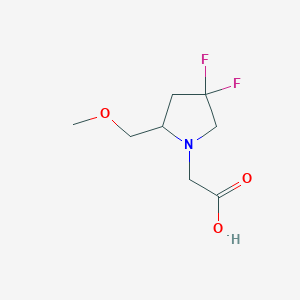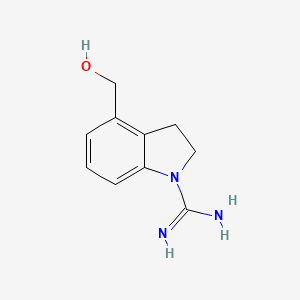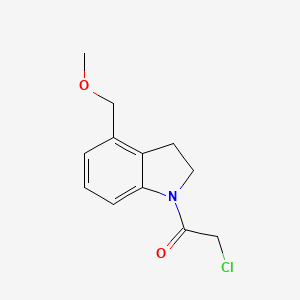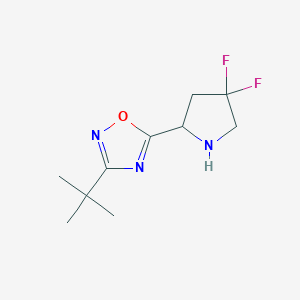
3-(Tert-butyl)-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole
Overview
Description
3-(Tert-butyl)-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole is a small molecule that has been studied for its potential applications in scientific research and drug development. This molecule is a member of the oxadiazole family, which consists of five-membered heterocyclic compounds with two nitrogen atoms and one oxygen atom. It has a unique structure and can be synthesized using a variety of methods.
Scientific Research Applications
Bioactive Natural Product Analogs
Compounds incorporating the 1,2,4-oxadiazole ring, such as 3-(Tert-butyl)-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole, have been synthesized as analogs of natural products containing a 1,2,4-oxadiazole ring (e.g., quisqualic acid and phidianidines A and B). These analogs have been evaluated for their antitumor activity against a panel of cell lines, revealing compound 7 as the most potent with a mean IC50 value of approximately 9.4 µM, highlighting the potential of these compounds in cancer research (Maftei et al., 2013).
Antitumor Activity and Structural Analysis
Further research into 1,2,4-oxadiazole derivatives, including variations of 3-(Tert-butyl)-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole, has explored their structural characteristics and potential medical applications. Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives have been synthesized and structurally analyzed. These compounds have shown potential medical applications due to their in vitro antitumor activity, evaluated against a panel of cell lines. This research underscores the importance of these compounds in the development of new therapeutic agents (Maftei et al., 2016).
properties
IUPAC Name |
3-tert-butyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2N3O/c1-9(2,3)8-14-7(16-15-8)6-4-10(11,12)5-13-6/h6,13H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGCQELVNMRKGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2CC(CN2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



